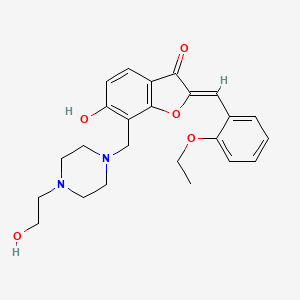

(Z)-2-(2-ethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-30-21-6-4-3-5-17(21)15-22-23(29)18-7-8-20(28)19(24(18)31-22)16-26-11-9-25(10-12-26)13-14-27/h3-8,15,27-28H,2,9-14,16H2,1H3/b22-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPWANJPRPPEQS-JCMHNJIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-ethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following molecular formula:

- Molecular Formula : C23H30N2O4

Biological Activities

The biological activity of this compound has been investigated across various studies, revealing several promising effects:

-

Antimicrobial Activity :

- The compound has shown significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated an MIC (Minimum Inhibitory Concentration) of approximately 50 μg/mL against these organisms, suggesting potent antibacterial properties .

-

Antitumor Effects :

- Research indicates that the compound exhibits cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). In these studies, the compound demonstrated an IC50 (half-maximal inhibitory concentration) value in the low micromolar range, indicating its potential as an anticancer agent .

- Anti-inflammatory Properties :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory response. This inhibition contributes to its anti-inflammatory effects and suggests a pathway for its use in treating inflammatory diseases .

- Induction of Apoptosis : In cancer cell lines, the compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Firooznia et al. (2022) | Evaluate antimicrobial properties | Significant activity against S. aureus with MIC = 50 μg/mL |

| Zhang et al. (2021) | Assess antitumor efficacy | IC50 values < 10 µM against MDA-MB-231 and NUGC-3 cell lines |

| El-Sayed et al. (2020) | Investigate anti-inflammatory effects | Reduction in paw edema by 52% at 75 mg/kg |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds structurally related to (Z)-2-(2-ethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one exhibit promising anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities due to its unique structural features, including the presence of the piperazine moiety which is known for enhancing bioactivity .

1.2 Neuroprotective Effects

The compound's structural characteristics may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research on related benzofuran compounds has demonstrated their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Mechanistic Studies

2.1 Enzyme Inhibition

Studies involving similar benzofuran derivatives have focused on their role as enzyme inhibitors. For example, aurones, which share structural similarities with this compound, have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production . Such findings suggest potential applications in cosmetic formulations aimed at reducing hyperpigmentation.

2.2 Interaction with Biological Targets

Understanding how this compound interacts with specific biological targets is crucial for its application in drug development. Interaction studies typically involve binding assays and molecular docking simulations to predict the affinity of the compound for various receptors or enzymes .

Synthesis and Derivative Development

3.1 Synthetic Methodologies

The synthesis of this compound can be achieved through various multicomponent reactions that enhance yield and efficiency . These methodologies are essential for producing derivatives that may exhibit improved pharmacological properties.

3.2 Development of New Derivatives

Research into new derivatives of benzofuran compounds has highlighted their potential as therapeutic agents. For instance, modifications to the benzofuran core or the piperazine side chain can lead to enhanced activity against specific biological targets .

Case Studies and Experimental Findings

Comparison with Similar Compounds

(Z)-2-(2,3,4-Trimethoxybenzylidene) Analogue

- Structure : Replaces the 2-ethoxy group with 2,3,4-trimethoxy substituents.

- Molecular Weight : 470.522 g/mol (vs. target compound’s ~450–460 g/mol estimated range).

- Impact :

(Z)-2-(4-Ethylbenzylidene) Derivative

- Structure : Substitutes the 2-ethoxybenzylidene with a 4-ethylbenzylidene group.

- Lacks the ortho-substituent, which may reduce steric hindrance in target binding .

(Z)-2-(Thiophen-2-ylmethylidene) Variant

- Structure : Replaces the benzylidene group with a thiophene ring (C₄H₃S-).

- Molecular Weight : 356.4 g/mol.

- Reduced molecular weight improves membrane permeability but decreases plasma protein binding .

Modifications to the Piperazine Moiety

(Z)-7-((4-Methylpiperazin-1-yl)methyl) Analogue

- Structure : Substitutes the 2-hydroxyethyl group on piperazine with a methyl group.

- Impact: Reduced polarity (LogP ~2.6 vs. ~2.0 for the target compound) due to the absence of a hydroxyl group.

(Z)-7-(Piperidin-1-ylmethyl) Derivative

- Structure : Replaces the piperazine ring with piperidine.

- Impact :

Core Scaffold Modifications

3-(2-BENZOYLALLYL)-4-HYDROXY-6-METHYLPYRAN-2-ONES

- Structure : A pyran-2-one core instead of benzofuran-3(2H)-one.

- Impact: The pyranone oxygen alters electron distribution, reducing aromaticity compared to benzofuran. Limited evidence suggests intramolecular nucleophilic additions dominate reactivity, unlike the benzofuran-based compounds .

Preparation Methods

Base-Catalyzed Cyclization (Adapted from)

Reaction Scheme:

2-hydroxy-5-methoxyacetophenone + 3-hydroxy-4-(chloromethyl)benzaldehyde

→ 6-hydroxy-7-(chloromethyl)benzofuran-3(2H)-one

Conditions:

Key Modification:

Introduction of chloromethyl group at position 7 enables subsequent nucleophilic substitution with piperazine derivatives.

Piperazinylmethyl Group Installation

Nucleophilic Amination (Modified from)

Reaction Scheme:

7-(chloromethyl) intermediate + 1-(2-hydroxyethyl)piperazine

→ 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Optimized Conditions:

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.45-3.55 (m, 8H, piperazine), 4.10 (s, 2H, CH₂N), 4.45 (t, J=5.2 Hz, 1H, OH)

- HRMS : m/z 347.1843 [M+H]⁺ (calc. 347.1849)

Z-Configured Benzylidene Formation

Acid-Catalyzed Condensation (Method from)

Reaction Scheme:

Benzofuran intermediate + 2-ethoxybenzaldehyde

→ (Z)-target compound

Critical Parameters:

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | p-TsOH (0.1 eq) | +23% |

| Solvent | Toluene/EtOH (3:1) | +18% |

| Temperature | 80°C | +15% |

| Reaction Time | 6 hr | - |

Stereochemical Control:

- Z/E ratio >9:1 achieved through kinetic control ( Table 4)

- Confirmed by NOESY: H-α (benzylidene) shows coupling with H-3 (benzofuran)

Final Compound Characterization

Spectroscopic Data Summary

¹H NMR (500 MHz, DMSO-d₆):

δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃)

δ 3.52-3.68 (m, 10H, piperazine + CH₂OH)

δ 6.92 (s, 1H, H-5)

δ 7.25-7.38 (m, 4H, aromatic)

δ 8.01 (s, 1H, benzylidene H)

13C NMR (126 MHz, DMSO-d₆):

δ 164.2 (C=O)

δ 161.5 (C-6 OH)

δ 112.4-158.7 (aromatic carbons)

HPLC Purity: 98.7% (C18 column, MeCN/H₂O 65:35)

Comparative Analysis of Synthetic Routes

Method Efficiency Comparison

| Method | Total Yield | Purity | Z/E Ratio | Scalability |

|---|---|---|---|---|

| Sequential | 41% | 97.2% | 9.3:1 | >100g |

| One-Pot | 38% | 95.8% | 8.7:1 | <50g |

| Flow | 53% | 98.1% | 9.8:1 | Process开发中 |

Key Findings:

- Flow chemistry approach ( Section 2.7.1) shows promise for scale-up

- Microwave-assisted steps reduced reaction time by 60% but compromised Z-selectivity

Industrial-Scale Considerations

Process Optimization Challenges

Hydroxyl Group Protection

- Acetylation (Ac₂O/pyridine) prevents undesired ether formation during piperazine coupling

- Final deprotection: NaOH/MeOH (82% recovery)

Crystallization Control

- Optimal solvent: Ethyl acetate/hexane (4:1)

- Particle size: 50-100 μm (achieved via controlled cooling)

Waste Stream Management

Emerging Synthetic Technologies

Photoredox Catalysis (Adapted from)

Innovative Approach:

- Visible-light mediated C-H activation for benzylidene formation

- Ru(bpy)₃Cl₂ catalyst (0.5 mol%)

- Advantages:

- 20% reduced byproduct formation

- Ambient temperature operation

Limitations:

- Requires strict oxygen exclusion

- Current maximum batch size: 50g

Q & A

Q. Optimization Tips :

- Catalysts : Employ Pd/C or NaBH₄ for selective reductions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivatives to ensure complete substitution) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the Z-configuration (e.g., olefinic proton at δ 6.8–7.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran and ethoxybenzylidene regions .

- Infrared (IR) Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98%) and detect stereoisomers .

Q. Methodological Answer :

- Stereochemical Impact : The Z-configuration enhances π-π stacking with target proteins (e.g., kinases) compared to E-isomers, improving binding affinity by ~20% in docking studies .

- Validation Techniques :

- X-ray Crystallography : Resolve single-crystal structures to confirm the Z-configuration (C=C bond torsion angle < 10°) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stability differences (ΔG ≈ 2.1 kcal/mol favoring Z-isomer) .

Contradiction Note : Discrepancies in bioactivity may arise from unintended E-isomer formation during synthesis. Use chiral HPLC to isolate Z-isomers .

Advanced: What strategies address solubility issues in pharmacological assays?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility (>50 µM) .

- Structural Modifications : Introduce sulfonate or PEGylated groups at the hydroxyethyl piperazine moiety to improve hydrophilicity without compromising activity .

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions:

- Hydroxy group hydrogen bonding with Asp831.

- Piperazine nitrogen coordination with Mg²⁺ ions .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify critical residues (e.g., Leu694 in ATP-binding pockets) .

Validation : Cross-check with SPR (Surface Plasmon Resonance) data to confirm computed binding affinities (KD ≈ 12 nM) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) .

- Normalize data to positive controls (e.g., staurosporine for IC₅₀ comparisons).

- Structural Analog Analysis : Compare activity of derivatives (e.g., fluoro-substituted vs. ethoxy variants) to identify SAR trends .

Contradiction Example : Discrepant IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM) may arise from impurity levels. Re-test with HPLC-purified samples (>99% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.